

1-Mesitylbutane-1,3-dione: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Mesitylbutane-1,3-dione

Cat. No.: B1297058

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mesitylbutane-1,3-dione, also known as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, is an aromatic β -diketone. The β -diketone moiety is a significant structural feature in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities.^{[1][2]} This class of compounds is known for its metal-chelating properties and the existence of keto-enol tautomerism, which significantly influences their chemical reactivity and biological interactions.^{[2][3]} While the broader class of β -diketones has been extensively studied for their potential in medicinal chemistry, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties, specific research on **1-Mesitylbutane-1,3-dione** is limited.^{[3][4]} This technical guide provides a comprehensive overview of **1-Mesitylbutane-1,3-dione**, including its chemical properties, a plausible synthetic route based on established methods for analogous compounds, and a summary of the potential biological activities of the aromatic β -diketone class.

Chemical Properties and Structure

1-Mesitylbutane-1,3-dione possesses the molecular formula $C_{13}H_{16}O_2$ and a molecular weight of 204.26 g/mol.^[5] The structure features a mesityl (2,4,6-trimethylphenyl) group attached to a butane-1,3-dione chain.

Table 1: Physicochemical Properties of **1-Mesitylbutane-1,3-dione**

Property	Value	Reference
IUPAC Name	1-(2,4,6-trimethylphenyl)butane-1,3-dione	[5]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[5]
Molecular Weight	204.26 g/mol	[5]
XLogP3	2.6	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[5]

A key characteristic of **1-Mesitylbutane-1,3-dione**, like other β -dicarbonyl compounds, is its existence in a tautomeric equilibrium between the keto and enol forms.[\[2\]](#)[\[6\]](#) The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of the equilibrium can be influenced by factors such as the solvent.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis of **1-Mesitylbutane-1,3-dione**

While a specific, detailed experimental protocol for the synthesis of **1-Mesitylbutane-1,3-dione** is not readily available in the reviewed literature, a plausible and widely used method for the synthesis of aromatic β -diketones is the Claisen condensation.[\[9\]](#) This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of **1-Mesitylbutane-1,3-dione**, this would involve the reaction of ethyl acetate with 1-(mesityl)ethan-1-one.

Experimental Protocol (Representative)

Objective: To synthesize **1-Mesitylbutane-1,3-dione** via Claisen condensation.

Materials:

- 1-(Mesityl)ethan-1-one (1 equivalent)

- Ethyl acetate (2-3 equivalents)
- Sodium hydride (NaH) or Sodium ethoxide (NaOEt) (1.1-1.5 equivalents)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dilute hydrochloric acid (HCl) or acetic acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (or sodium ethoxide) and anhydrous diethyl ether (or THF) under an inert atmosphere (e.g., nitrogen or argon).
- A solution of 1-(mesityl)ethan-1-one and ethyl acetate in the reaction solvent is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
- After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute acid to neutralize the excess base.
- The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

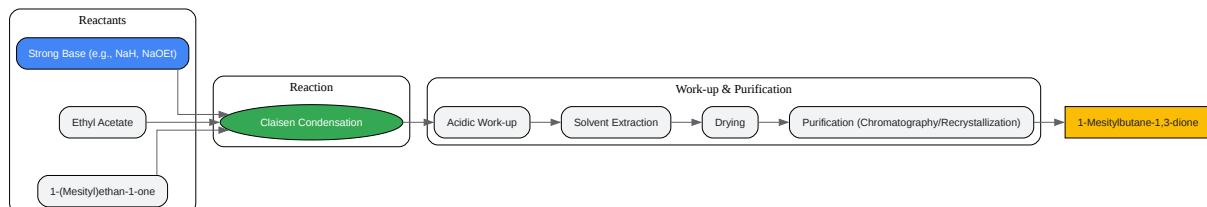
- The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **1-Mesitylbutane-1,3-dione** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Table 2: Representative Spectroscopic Data for Aromatic β -Diketones

Spectroscopic Technique	Expected Characteristic Signals for 1-Mesitylbutane-1,3-dione
^1H NMR	Signals for the mesityl protons (aromatic and methyl groups), signals for the methylene (-CH ₂ -) and methyl (-CH ₃) protons of the dione backbone in the keto form, and signals for the vinyl proton (-CH=) and enolic hydroxyl proton (-OH) in the enol form. The presence of both sets of signals would confirm the keto-enol tautomerism. ^[2]
^{13}C NMR	Resonances for the carbonyl carbons of the keto form, and the olefinic and carbonyl carbons of the enol form, in addition to the carbons of the mesityl group. ^[2]
IR Spectroscopy	Characteristic C=O stretching frequencies for the ketone groups (typically in the range of 1700-1740 cm ⁻¹ for the keto form) and a broad O-H stretch and conjugated C=O and C=C stretches for the enol form (typically around 3200-2500 cm ⁻¹ , 1640-1580 cm ⁻¹).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol).

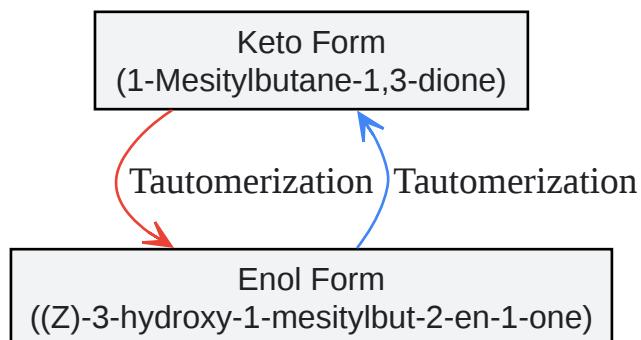
Biological Activity of Aromatic β -Diketones

While no specific biological activity has been reported for **1-Mesitylbutane-1,3-dione**, the broader class of aromatic β -diketones has been shown to possess a variety of biological activities. These compounds are of interest to drug development professionals due to their potential as scaffolds for new therapeutic agents.[3][4]


Potential Activities:

- Anticancer Activity: Many β -diketone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the chelation of metal ions essential for tumor growth or the induction of apoptosis.[3]
- Anti-inflammatory Activity: Some β -diketones exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3]
- Antimicrobial Activity: The β -diketone scaffold is found in some natural and synthetic compounds with antibacterial and antifungal properties.[1][3]

The biological activity of these compounds is often linked to their ability to chelate metals and their existence in the enol form, which can interact with biological targets.[2][3] Further research is needed to determine if **1-Mesitylbutane-1,3-dione** shares these biological properties.


Visualizations

Logical Relationships and Workflows

[Click to download full resolution via product page](#)

General workflow for the synthesis of **1-Mesitylbutane-1,3-dione**.

[Click to download full resolution via product page](#)

Keto-enol tautomerism of **1-Mesitylbutane-1,3-dione**.

Conclusion

1-Mesitylbutane-1,3-dione is a member of the biologically significant class of aromatic β -diketones. While specific experimental data for this compound is scarce in the current literature, its synthesis can be reasonably achieved through a Claisen condensation, a standard method for this class of molecules. The key chemical feature of this compound is its keto-enol

tautomerism, which is expected to play a crucial role in its reactivity and potential biological activity. Based on the known activities of structurally related compounds, **1-Mesitylbutane-1,3-dione** represents an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on its definitive synthesis, full spectroscopic characterization, and a thorough evaluation of its biological properties to unlock its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Structural Studies of β -Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Investigations of Ru(II) Complexes With Diverse β -diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Mesitylbutane-1,3-dione | C13H16O2 | CID 367102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-Mesitylbutane-1,3-dione: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297058#literature-review-on-1-mesitylbutane-1-3-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com